
4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a difluorocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4,4-difluorocyclohexanone with thioamide under specific conditions to form the desired thiazole derivative . The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluorocyclohexanemethanol
- 4,4-Difluorocyclohexanone
- 4,4-Difluorocyclohexylmethanamine
Comparison
4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine is unique due to the presence of both the difluorocyclohexyl group and the thiazole ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C9H12F2N2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
4-(4,4-difluorocyclohexyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H12F2N2S/c10-9(11)3-1-6(2-4-9)7-5-14-8(12)13-7/h5-6H,1-4H2,(H2,12,13) |
InChI Key |
KQURAJAMCYKVHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CSC(=N2)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


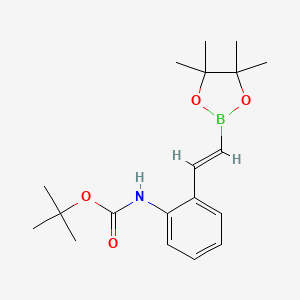
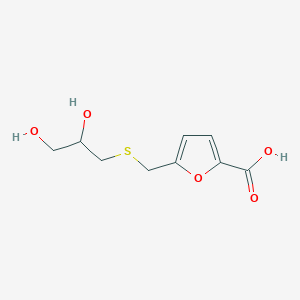

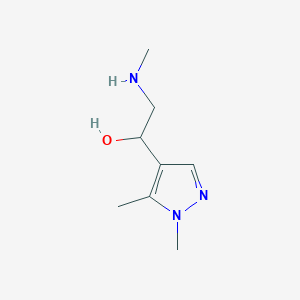
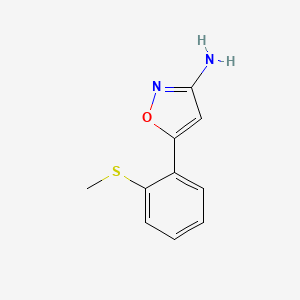
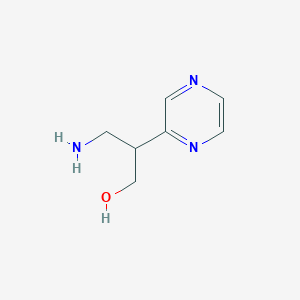

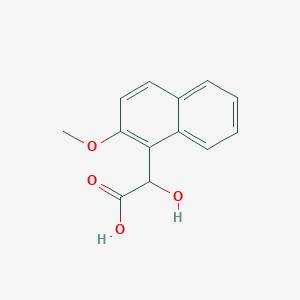
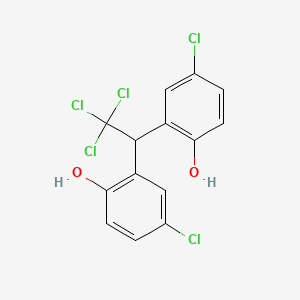
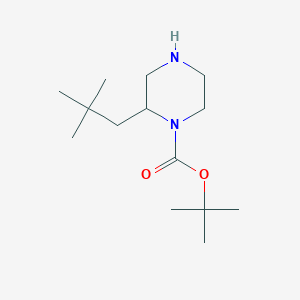

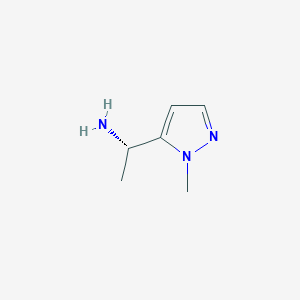

![(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13613591.png)
